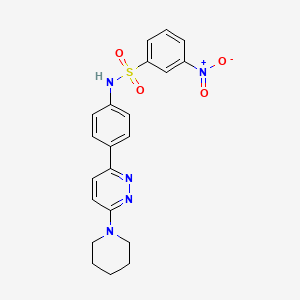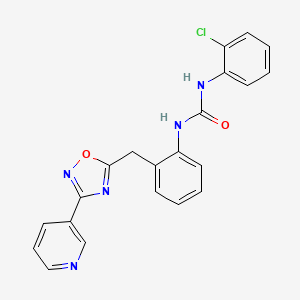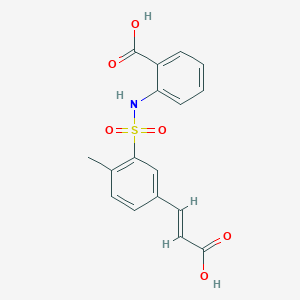
(2,5-Dimethylphenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. This compound is known for its distinct odor and is used in various chemical applications.
Applications De Recherche Scientifique
(2,5-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
Target of Action
It’s known that methanethiol compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
Methanethiol compounds typically interact with their targets through covalent bonding, given the presence of a sulfur atom which has a high affinity for certain biological targets .
Biochemical Pathways
For instance, in certain microorganisms, methanethiol is oxidized to formaldehyde, hydrogen peroxide, and hydrogen sulfide in the presence of oxygen, a process catalyzed by the enzyme methanethiol oxidase .
Pharmacokinetics
Given its molecular weight of 15226 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Methanethiol compounds are known to interact with various biological targets, potentially leading to changes in cellular function .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known that methanethiol, a related compound, plays a role in sulfur metabolism . It interacts with enzymes such as methanethiol oxidase (MTO), which is involved in its degradation .
Cellular Effects
Exposure to high doses of related compounds like methyl mercaptan can cause headaches, nausea, eye irritation, and respiratory distress .
Molecular Mechanism
Methanethiol, a related compound, is known to undergo oxidation via the enzyme methanethiol oxidase (MTO), producing formaldehyde, hydrogen peroxide, and hydrogen sulfide .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical exposure can vary over time, ranging from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (2,5-Dimethylphenyl)methanethiol in animal models. It is known that the effects of chemical exposure can vary with different dosages .
Metabolic Pathways
Methanethiol, a related compound, is known to be involved in sulfur metabolism .
Transport and Distribution
It is known that chemicals can be transported and distributed within cells and tissues via various mechanisms .
Subcellular Localization
It is known that proteins can be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2,5-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (2,5-dimethylphenyl)methanol with hydrogen sulfide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the thiol group being introduced via nucleophilic substitution.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride can be employed.
Major Products
Oxidation: Disulfides are the major products.
Reduction: The corresponding hydrocarbon is formed.
Substitution: Various substituted products depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simpler thiol with the formula CH₃SH.
Ethanethiol: Another simple thiol with the formula C₂H₅SH.
Benzylthiol: A thiol with a benzene ring and a single methyl group.
Uniqueness
(2,5-Dimethylphenyl)methanethiol is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler thiols and contributes to its specific chemical and biological properties.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGARSXYWKORGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Aminomethyl)pyridin-2-yl]-tetrahydropyrimidin-2(1H)-one dihydrochloride](/img/structure/B2374130.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide](/img/structure/B2374137.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
![methyl N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2374150.png)
